Dicyclohexyl succinate

Description

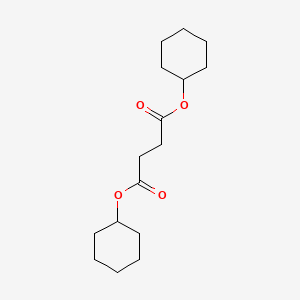

Structure

2D Structure

3D Structure

Properties

CAS No. |

965-40-2 |

|---|---|

Molecular Formula |

C16H26O4 |

Molecular Weight |

282.37 g/mol |

IUPAC Name |

dicyclohexyl butanedioate |

InChI |

InChI=1S/C16H26O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h13-14H,1-12H2 |

InChI Key |

WWQSMJYMCWMODI-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC(=O)CCC(=O)OC2CCCCC2 |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCC(=O)OC2CCCCC2 |

Other CAS No. |

965-40-2 |

Synonyms |

utanedioic acid dicyclohexyl ester dicyclohexyl succinate succinic acid dicyclohexyl este |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Dicyclohexyl Succinate

Direct Esterification Routes to Dicyclohexyl Succinate (B1194679)

Direct esterification involves the reaction of succinic acid or its anhydride (B1165640) with cyclohexanol (B46403). This is a fundamental and widely studied method for producing dicyclohexyl succinate.

Acid-Catalyzed Esterification (e.g., Brønsted and Lewis Acids)

Acid catalysts are frequently employed to accelerate the direct esterification of succinic acid with cyclohexanol. Both Brønsted acids, which are proton donors, and Lewis acids, which are electron-pair acceptors, play a crucial role in this process. whiterose.ac.ukgoogle.com

Brønsted acids like sulfuric acid and p-toluenesulfonic acid are effective catalysts. For instance, the esterification of succinic acid can be carried out using p-toluenesulfonic acid in a reaction mixture with tert-butyl phenol. whiterose.ac.uk Similarly, sulfuric acid is used to catalyze the reaction between 2,3-diphenyl succinic acid and ethanol (B145695) to produce the corresponding ester. google.com However, the use of these homogeneous mineral acids can lead to challenges in separation, equipment corrosion, and environmental concerns. researchgate.netresearchgate.net

Lewis acids, such as titanium tetrachloride (TiCl4), are also utilized in these syntheses. google.com In some cases, Lewis acids can be used in conjunction with Brønsted acids to enhance catalytic activity. researchgate.net Heterogeneous acid catalysts, including zeolites and montmorillonite (B579905) clays (B1170129), offer an alternative that mitigates the problems associated with homogeneous catalysts. researchgate.netmdpi.com H+-zeolite β, for example, has been shown to be a highly effective and recyclable solid acid catalyst for the direct esterification of succinic acid with phenol, achieving a 96% yield of diphenyl succinate. researchgate.net The activity of such catalysts is often related to their acidic site density and strength. whiterose.ac.uk

The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification of carboxylic acids, even with sterically demanding alcohols. organic-chemistry.orgnih.gov This method is particularly useful for acid-labile substrates. organic-chemistry.org

The kinetics of the synthesis of this compound have been studied, for example, in the esterification of succinic acid with cyclohexanol catalyzed by tetrabutyl titanate at temperatures between 120–170°C. researchgate.net

Table 1: Comparison of Catalysts in Direct Esterification of Succinic Acid Analogs

| Catalyst System | Reactants | Product | Yield/Conversion | Reference |

| p-Toluenesulfonic acid | Itaconic acid, Alcohol | Sulfo-methylene-succinates | Not specified | whiterose.ac.uk |

| Sulfuric acid | 2,3-diphenyl succinic acid, Ethanol | Diethyl 2,3-diphenylsuccinate | Not specified | google.com |

| H+-zeolite β | Succinic acid, Phenol | Diphenyl succinate | 96% | researchgate.net |

| Dicyclohexylcarbodiimide/DMAP | Carboxylic acid, Alcohol | Ester | High yields | organic-chemistry.org |

| Tetrabutyl titanate | Succinic acid, Cyclohexanol | This compound | Not specified | researchgate.net |

| ZSM-5 and HZSM-5 | Succinic acid, Ethanol | Diethyl succinate | 79% and 94% conversion | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing succinate esters. This includes the use of reusable heterogeneous catalysts, solvent-free reaction conditions, and bio-based starting materials. whiterose.ac.ukmdpi.com

The use of solid acid catalysts like zeolites and clays is a key green chemistry approach, as it simplifies catalyst separation and reduces waste. whiterose.ac.ukresearchgate.net For example, H+-zeolite β can be recycled multiple times without a significant loss of activity in the synthesis of diphenyl succinate. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com The synthesis of dimethyl succinate from succinic acid and methanol (B129727) has been optimized using a microwave reactor with a heterogeneous catalyst, achieving 99% conversion. researchgate.net

The development of syntheses from bio-derived platform molecules like itaconic acid to create compounds structurally similar to succinates also represents a green approach. whiterose.ac.uk Furthermore, solvent-free synthesis methods are being explored to minimize waste and environmental impact. mdpi.com

Enzymatic Synthesis of this compound

Enzymatic catalysis, particularly using lipases, offers a highly selective and sustainable route for the synthesis of esters under mild reaction conditions. conicet.gov.arresearchgate.net Lipases can catalyze esterification reactions, and their use can circumvent the need for harsh chemicals and high temperatures, which aligns with green chemistry principles. researchgate.net

Lipases, such as those from Candida rugosa and Burkholderia cepacia, have been successfully used in the synthesis of various esters, including those of succinic acid derivatives. conicet.gov.armdpi.com The enzymatic synthesis of polyesters from bio-based monomers like 1,3-propanediol (B51772) and succinic acid derivatives has been explored, highlighting the potential of lipases in polymer chemistry. researchgate.net The efficiency of enzymatic reactions can be influenced by factors such as the choice of solvent, temperature, and the immobilization of the enzyme. conicet.gov.ar For instance, lipase-catalyzed synthesis of ascorbyl palmitate saw a significant increase in conversion when the lipase (B570770) was coated with a surfactant and the reaction was carried out in tert-butanol. conicet.gov.ar

Transesterification Pathways for this compound Production

Transesterification is another important pathway for the production of this compound. This process involves the reaction of a succinate ester, such as dimethyl succinate, with cyclohexanol in the presence of a catalyst. google.comrsc.org This method can be advantageous, especially when starting from readily available succinate esters.

Heterogeneous Catalysis in Transesterification of Succinate Esters

Heterogeneous catalysts are widely investigated for transesterification reactions due to their ease of separation, reusability, and potential for use in continuous processes. mdpi.comsapub.org Various metal oxides, such as cerium(IV) oxide (CeO2) and zinc oxide (ZnO), have shown to be effective catalysts for the transesterification of esters with alcohols under solvent-free conditions. rsc.orgacs.org CeO2, in particular, has been identified as a highly active, leaching-resistant, and reusable catalyst for this purpose. rsc.org

Solid acid catalysts, like sulfonated zeolites (e.g., H-ZSM-5), are also efficient in transesterification reactions. mdpi.com These catalysts provide strong acidic sites that facilitate the reaction. mdpi.com Anion exchange resins have also been studied as catalysts in the transesterification of triacylglycerols to produce fatty acid alkyl esters. sapub.org

Table 2: Heterogeneous Catalysts for Transesterification

| Catalyst | Reactants | Reaction Type | Key Findings | Reference |

| Cerium(IV) oxide (CeO2) | Various esters and alcohols | Transesterification | Efficient, reusable, solvent-free conditions | rsc.org |

| Zinc oxide (ZnO) | Fatty acids and alcohols | Esterification | Effective for a range of substrates | acs.org |

| H-ZSM-5 | Triacylglycerols, Alcohols | Transesterification | Efficient due to strong acidic sites | mdpi.com |

| Anion Exchange Resin | Triacylglycerols, Alcohols | Transesterification | Active site facilitates alkoxide formation | sapub.org |

Homogeneous Catalysis in Transesterification of Succinate Esters

Homogeneous catalysts, both acidic and basic, are also used for transesterification. mdpi.com Acid catalysts like sulfuric acid and sulfonic acids can effectively catalyze both esterification and transesterification simultaneously, which is beneficial when dealing with feedstocks containing free fatty acids. mdpi.com However, these acid-catalyzed reactions are often slower than base-catalyzed ones. mdpi.com

Basic homogeneous catalysts, such as sodium or potassium hydroxides and alkoxides, are commonly used in industrial transesterification processes due to their high activity and milder reaction conditions. scielo.br However, they are sensitive to water and free fatty acids, which can lead to soap formation and complicate product separation. mdpi.com

Organometallic complexes and N-heterocyclic carbenes (NHCs) have also been explored as homogeneous catalysts for transesterification, offering high efficiency under mild conditions. organic-chemistry.org

Advanced Coupling Reagents in this compound Formation (e.g., Carbodiimides like DCC)

The synthesis of esters from carboxylic acids and alcohols, such as the formation of this compound from succinic acid and cyclohexanol, can be effectively achieved using coupling reagents. Among these, carbodiimides, and particularly N,N'-dicyclohexylcarbodiimide (DCC), are prominent. organic-chemistry.org DCC facilitates esterification under mild conditions, avoiding the high temperatures and strong acids typically required for traditional Fischer-Speier esterification. organic-chemistry.orgwikipedia.org This method is advantageous for sensitive substrates. wikipedia.org

The general procedure involves the reaction of the carboxylic acid (succinic acid) with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgnih.gov This intermediate is then susceptible to nucleophilic attack by the alcohol (cyclohexanol), leading to the formation of the desired ester (this compound) and N,N'-dicyclohexylurea (DCU), a largely insoluble byproduct that can be removed by filtration. iucr.org

To enhance the reaction rate and suppress side reactions, a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP) is often added. acs.org The use of DCC and DMAP in dichloromethane (B109758) at room temperature is a common method for preparing esters from acids and alcohols. acs.org While DCC is effective, the formation of the DCU byproduct can sometimes complicate product purification. iucr.org Alternative methods, such as using preformed esters via transesterification or employing acid anhydrides, can avoid the production of water associated with Fischer esterification. organic-chemistry.org

Table 1: Typical Reaction Components for DCC-Mediated Esterification This table is illustrative and based on common laboratory procedures for DCC couplings.

| Component | Role | Common Solvent | Typical Temperature |

| Succinic Acid | Carboxylic Acid Source | Dichloromethane (DCM), Dimethylformamide (DMF) | 0 °C to Room Temp |

| Cyclohexanol | Alcohol Source | DCM, DMF | 0 °C to Room Temp |

| DCC | Coupling Reagent | DCM, DMF | 0 °C to Room Temp |

| DMAP | Acylation Catalyst | DCM, DMF | 0 °C to Room Temp |

Reaction Kinetics and Mechanistic Investigations of this compound Synthesis

Understanding the kinetics and mechanism of this compound synthesis is fundamental for optimizing reaction conditions, maximizing yield, and designing efficient reactor systems. Studies often focus on the esterification of succinic acid with cyclohexanol, both with and without catalysts. researchgate.net

Rate Law Determination and Activation Energy Analysis

The rate law for a reaction like the formation of this compound (DCS) from succinic acid (SA) and cyclohexanol (CH) can be generically expressed as:

Rate = k[SA]m[CH]n

where k is the rate constant, and m and n are the reaction orders with respect to the reactants. These parameters are determined experimentally by varying the initial concentrations of the reactants and measuring the effect on the initial reaction rate.

The activation energy (Ea), which represents the minimum energy required for the reaction to occur, is determined by studying the effect of temperature on the rate constant, using the Arrhenius equation. mjpru.ac.in For example, in peptide hydrogen exchange studies, activation energies for acid-catalyzed, base-catalyzed, and water-catalyzed processes have been determined to be 14, 17, and 19 kcal/mol, respectively. nih.gov While specific to that system, it illustrates the type of data obtained. For the synthesis of isoamyl acetate, an apparent activation energy of 142.57 kJ·mol⁻¹ was reported. researchgate.net

Table 2: Hypothetical Kinetic Parameters for this compound Synthesis This table presents a conceptual framework for the types of data generated in kinetic studies of this reaction.

| Parameter | Value (Conceptual) | Condition |

| Order w.r.t Succinic Acid (m) | 1 | Catalyzed |

| Order w.r.t Cyclohexanol (n) | 1 | Catalyzed |

| Rate Constant (k) at 130°C | 2.5 x 10⁻⁴ L mol⁻¹ s⁻¹ | Tetrabutyl titanate catalyst |

| Activation Energy (Ea) | 85 kJ/mol | Catalyzed |

Proposed Reaction Mechanisms and Intermediates

The synthesis of this compound can proceed through different mechanisms depending on the chosen methodology.

Fischer-Speier Esterification Mechanism : This classic acid-catalyzed mechanism involves the protonation of the carbonyl oxygen of succinic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH). organic-chemistry.orgwikipedia.org This protonation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of cyclohexanol. wikipedia.orgmasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. organic-chemistry.org Following a proton transfer and the elimination of a water molecule, the protonated ester is formed, which then deprotonates to yield this compound and regenerate the acid catalyst. wikipedia.orgmasterorganicchemistry.com All steps in this mechanism are reversible. masterorganicchemistry.com

DCC-Mediated (Steglich) Esterification Mechanism : When using DCC, the mechanism avoids the production of water. organic-chemistry.org The process is initiated by the protonation of one of the nitrogen atoms of DCC by succinic acid. The resulting carboxylate then attacks the central carbon of the protonated DCC, forming the key O-acylisourea intermediate. This intermediate is highly activated. The subsequent nucleophilic attack by cyclohexanol on the carbonyl carbon of the intermediate leads to the formation of the ester. The reaction is often facilitated by a base like DMAP, which can act as an acyl transfer catalyst. The byproduct of this reaction is the stable and insoluble N,N'-dicyclohexylurea (DCU). nih.goviucr.org

Process Intensification and Scale-Up Considerations for this compound Production

Process intensification aims to develop manufacturing processes that are more efficient, cost-effective, and sustainable. probiogen.de For the production of this compound, scaling up from the laboratory to an industrial scale requires careful consideration of several factors.

A primary consideration in esterification is managing the reaction equilibrium. rsc.org For Fischer-Speier esterification, the removal of the water byproduct is crucial to drive the reaction towards the product side and achieve high conversion. organic-chemistry.orgwikipedia.org On a large scale, this is often accomplished using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene. wikipedia.orgoperachem.com

When using coupling reagents like DCC, the primary scale-up challenge involves the handling and removal of the solid DCU byproduct. Efficient filtration and washing protocols are necessary to ensure high product purity and recovery.

Catalyst Optimization : Selecting a highly active and recyclable catalyst is key. While homogeneous acids are effective, heterogeneous catalysts could simplify purification and reduce waste streams.

Integrated Purification : Developing an integrated process where synthesis and purification are combined can reduce capital and operating costs. For the precursor succinic acid, processes integrating fermentation with electrodialysis for purification have been developed to improve economic viability. google.com

Solvent Selection and Recycling : The choice of solvent impacts reaction rate, solubility of reactants and byproducts, and downstream separation processes. Utilizing greener solvents and implementing efficient recycling loops enhances the sustainability of the process. surrey.ac.uk

Reactor Design : For continuous production, packed bed reactors with a solid-supported catalyst or advanced microreactors could offer superior heat and mass transfer, leading to better control and higher productivity compared to conventional batch reactors.

Advanced Spectroscopic and Structural Elucidation of Dicyclohexyl Succinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dicyclohexyl Succinate (B1194679)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for assigning the chemical structure of dicyclohexyl succinate.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays signals corresponding to the different types of protons in the molecule. The protons on the succinate backbone and the cyclohexyl rings have distinct chemical shifts. The integration of these signals provides the ratio of protons of each type.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbonyl carbons in the ester groups are characteristically downfield compared to the aliphatic carbons of the cyclohexyl rings and the succinate methylene (B1212753) groups.

| ¹H NMR Data (Typical) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~2.6 | Succinate (CH₂) |

| ~4.8 | Cyclohexyl (CH-O) |

| ~1.2-1.9 | Cyclohexyl (CH₂) |

| ¹³C NMR Data (Typical) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Carbonyl (C=O) |

| ~72 | Cyclohexyl (CH-O) |

| ~31 | Cyclohexyl (CH₂) |

| ~29 | Succinate (CH₂) |

| ~25 | Cyclohexyl (CH₂) |

| ~23 | Cyclohexyl (CH₂) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the this compound molecule. youtube.comsdsu.edunanalysis.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between protons that are typically separated by two or three bonds. sdsu.edu In this compound, COSY spectra would reveal correlations between the protons on the succinate backbone and adjacent protons, as well as couplings between the different protons within the cyclohexyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. nanalysis.com For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of a specific proton to the ¹³C signal of the carbon it is bonded to, confirming the direct C-H bonds. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu In the context of this compound, HMBC is crucial for confirming the ester linkages by showing correlations between the protons on the cyclohexyl rings (specifically the one attached to the oxygen) and the carbonyl carbon of the succinate moiety, and between the succinate protons and the same carbonyl carbon. youtube.com

Solid-State NMR for Polymorphic Forms of this compound (if applicable)

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of solid materials, including the characterization of different crystalline forms, or polymorphs. jeol.comnih.gov Polymorphism can significantly impact the physical properties of a compound. If this compound exists in different polymorphic forms, ssNMR could be employed to distinguish them. researchgate.net The chemical shifts in ssNMR are sensitive to the local molecular environment, and thus different crystal packing arrangements in polymorphs would result in distinct ssNMR spectra. jeol.com As of now, specific studies on the polymorphic forms of this compound using solid-state NMR are not widely reported in the available literature.

Vibrational Spectroscopy (IR and Raman) of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and conformational properties of molecules. scribd.com

Characteristic Functional Group Analysis

The IR and Raman spectra of this compound exhibit characteristic vibrational bands that correspond to its specific functional groups. nih.gov

C=O Stretching: A strong absorption band in the IR spectrum, typically around 1730 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group.

C-O Stretching: The C-O stretching vibrations of the ester linkage appear in the fingerprint region of the IR spectrum, usually between 1300 and 1000 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the aliphatic methylene and methine groups of the cyclohexyl and succinate moieties are observed in the region of 3000-2850 cm⁻¹.

| Vibrational Spectroscopy Data (Typical) | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2930, ~2850 | C-H stretching (cyclohexyl and succinate) |

| ~1730 | C=O stretching (ester) |

| ~1450 | CH₂ scissoring |

| ~1170 | C-O stretching (ester) |

Conformational Insights via Vibrational Modes

The vibrational spectra can also offer insights into the conformational isomers of this compound. The rotational freedom around the C-C and C-O single bonds can lead to different spatial arrangements of the atoms (conformers). These different conformers can have slightly different vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). By analyzing the temperature dependence or solvent effects on the vibrational spectra, it may be possible to identify and characterize different conformational states of the molecule. However, detailed conformational studies on this compound using vibrational spectroscopy are not extensively documented in the current literature.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in elucidating the molecular weight and structure of a compound. For this compound, mass spectrometry provides definitive evidence of its elemental composition and offers insights into its fragmentation behavior.

Fragmentation Pathways and Isomer Differentiation

In mass spectrometry, this compound would be expected to undergo characteristic fragmentation upon ionization. The electron ionization (EI) mass spectrum would likely show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragmentation pathways would involve the cleavage of the ester bonds and fragmentation of the cyclohexyl rings.

One probable fragmentation pathway is the loss of a cyclohexoxy radical (C₆H₁₁O•) to form an acylium ion. Another common pathway is the loss of a cyclohexene (B86901) molecule (C₆H₁₀) via a McLafferty-type rearrangement, if sterically feasible, or through other rearrangement processes, leading to a protonated succinic acid derivative. The cyclohexyl group itself can undergo fragmentation, leading to a series of smaller hydrocarbon ions.

The fragmentation pattern serves as a chemical fingerprint. While mass spectrometry can readily distinguish this compound from isomers with different connectivity (e.g., cyclohexyl methyl glutarate), distinguishing it from other stereoisomers (if any) might be more challenging without specialized techniques like tandem mass spectrometry (MS/MS) and comparison with authentic standards.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula of Ion |

|---|---|---|

| 282 | [M]⁺ (Molecular Ion) | C₁₆H₂₆O₄⁺ |

| 183 | [M - C₆H₁₁O]⁺ | C₁₀H₁₅O₃⁺ |

| 182 | [M - C₆H₁₀]⁺ | C₁₀H₁₆O₄⁺ |

| 165 | [M - C₆H₁₁O₂]⁺ | C₁₀H₁₃O₂⁺ |

| 118 | [Succinic Anhydride (B1165640) + H]⁺ | C₄H₆O₃⁺ |

| 83 | [Cyclohexyl]⁺ | C₆H₁₁⁺ |

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with great confidence. For this compound (C₁₆H₂₆O₄), the theoretical exact mass can be calculated.

By comparing the experimentally measured mass from HRMS with the theoretical mass, the elemental formula can be confirmed, ruling out other potential formulas that might have the same nominal mass. This is a crucial step in the unambiguous identification of the compound. For instance, an HRMS measurement providing a mass of 282.1831 would strongly support the elemental composition of C₁₆H₂₆O₄.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method can provide precise information on bond lengths, bond angles, and conformational details of this compound, provided that a suitable single crystal can be grown.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. If a single crystal of this compound is obtained, SC-XRD analysis would reveal the precise spatial arrangement of the two cyclohexyl rings and the succinate linker.

This analysis would provide detailed information on:

Conformation of the cyclohexyl rings: Whether they adopt a chair, boat, or twist-boat conformation in the solid state.

Orientation of the ester groups: The torsion angles associated with the ester linkages.

Intermolecular interactions: The presence of any hydrogen bonds, van der Waals forces, or other non-covalent interactions that dictate the crystal packing.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

Powder X-ray Diffraction for Polymorphism and Crystallinity Studies

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. It is particularly useful for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, such as melting point and solubility.

A PXRD pattern of this compound would consist of a series of diffraction peaks at specific angles (2θ). This pattern is unique to the crystalline form of the material. By analyzing the peak positions and intensities, one can identify the specific polymorph present. Furthermore, the sharpness of the diffraction peaks can provide an indication of the degree of crystallinity of the sample. Broadened peaks may suggest the presence of amorphous (non-crystalline) content or very small crystallite sizes.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Aspects (if chiral)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption of left- and right-circularly polarized light.

This compound, in its parent form, is an achiral molecule. It possesses planes of symmetry, and therefore, it does not have enantiomers. As an achiral compound, this compound would not exhibit a circular dichroism spectrum. Consequently, chiroptical spectroscopy is not an applicable technique for studying the stereochemical aspects of this compound itself. However, if chiral centers were introduced into the cyclohexyl rings or the succinate backbone through substitution, the resulting derivatives would be chiral and could be studied by these methods.

Theoretical and Computational Chemistry of Dicyclohexyl Succinate

Quantum Chemical Studies of Dicyclohexyl Succinate (B1194679)

Quantum chemical studies, often employing Density Functional Theory (DFT), are used to analyze the properties of a single molecule. These calculations can predict its geometry, electronic landscape, and spectroscopic signatures.

Electronic Structure and Molecular Orbital Analysis

A quantum chemical analysis of dicyclohexyl succinate would begin with the calculation of its electronic structure. This involves determining the distribution of electrons within the molecule and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For esters, the HOMO is typically localized on the non-bonding oxygen atoms of the carbonyl groups, while the LUMO is centered on the π* anti-bonding orbital of the C=O bond. The bulky cyclohexyl groups, being electron-donating, would be expected to influence the energy of these orbitals.

A molecular electrostatic potential (MEP) map would also be generated. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically near the carbonyl oxygens) and electron-poor (positive potential, typically around the hydrogen atoms). This provides a guide to how the molecule would interact with other polar molecules or ions. Theoretical studies on related compounds often use DFT methods like B3LYP to perform these analyses. researchgate.netacs.org

Illustrative Data Table: Predicted Electronic Properties of a Model Ester (Note: This is a hypothetical table based on typical values for similar esters, as specific data for this compound is not available.)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -0.5 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | ~2.5 D | Measures the overall polarity of the molecule. |

Conformational Landscape and Energy Minimization

This compound is a flexible molecule due to the rotatable bonds in its succinate backbone and the connection to the cyclohexyl rings. The two cyclohexyl rings can exist in chair, boat, or twist-boat conformations, and their ester linkages can be either axial or equatorial. This results in a complex potential energy surface with numerous possible conformers.

Computational methods are used to explore this conformational landscape. By systematically rotating the key dihedral angles and performing geometry optimization and energy minimization for each starting structure, a set of stable, low-energy conformers can be identified. Studies on other cyclohexyl esters have shown that the equatorial conformation is generally more stable than the axial one due to reduced steric hindrance. sci-hub.se The relative energies of these conformers determine their population at a given temperature and influence the macroscopic properties of the substance.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemistry is highly effective at predicting spectroscopic data, which can then be used to interpret experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predictions are valuable for assigning peaks in experimental NMR spectra, especially for complex structures. The calculated shifts for different conformers can also help in understanding the dynamic conformational equilibria of the molecule in solution. sci-hub.seingentaconnect.com

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as the characteristic C=O stretching of the ester groups (typically around 1735 cm⁻¹), C-O stretching, and various CH₂ bending and rocking modes.

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the UV-Vis absorption spectrum. For a simple ester like this compound, strong absorptions would be expected only in the far UV region, corresponding to n→π* and π→π* transitions of the carbonyl groups.

Molecular Dynamics Simulations of this compound Systems

While quantum chemistry focuses on a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. acs.org This provides insight into the bulk properties and intermolecular interactions of this compound. MD simulations have been widely used to understand how similar molecules, such as bio-based plasticizers, interact within a polymer matrix like PVC. rsc.orgnih.gov

Intermolecular Interactions and Self-Assembly

In a liquid or solid state, this compound molecules interact through non-covalent forces. MD simulations can quantify these interactions, which are primarily:

Van der Waals forces: These are the dominant interactions, arising from temporary fluctuations in electron density. The large, nonpolar cyclohexyl rings contribute significantly to these forces.

Dipole-dipole interactions: The polar ester groups create a permanent dipole moment in the molecule, leading to electrostatic interactions between them.

By calculating the radial distribution function (RDF) from an MD simulation, one can determine the probability of finding a neighboring molecule at a certain distance, revealing the local structure and packing in the condensed phase. For instance, the RDF between the carbonyl oxygen of one molecule and the cyclohexyl hydrogens of another could reveal specific packing motifs.

Behavior in Different Solvating Environments

MD simulations are ideal for studying how a solute behaves in different solvents. By placing this compound in a simulation box filled with water, ethanol (B145695), or a nonpolar solvent like hexane, one can observe its solvation structure and dynamics.

In a polar solvent like water, the water molecules would be expected to form a structured solvation shell around the polar ester groups of this compound, while avoiding the nonpolar cyclohexyl rings (hydrophobic effect). In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces. The diffusion coefficient of this compound in different solvents can also be calculated from the simulation trajectory, indicating its mobility. nih.gov This information is crucial for understanding its function in applications where it is part of a liquid formulation.

Illustrative Data Table: Simulated Diffusion Coefficients in Various Solvents (Note: This is a hypothetical table based on general principles, as specific data for this compound is not available.)

| Solvent | Predicted Diffusion Coefficient (x 10⁻⁹ m²/s) | Interpretation |

|---|---|---|

| Hexane | 1.5 | Higher mobility in a nonpolar, low-viscosity solvent. |

| Ethanol | 0.8 | Slower diffusion due to hydrogen bonding and higher viscosity. |

| Water | 0.4 | Lowest mobility due to poor solubility and hydrophobic effects. |

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

The study of chemical reactions through computational modeling provides profound insights into the underlying mechanisms, including the energetics of reaction pathways and the geometry of transient states. For this compound, principal transformations include its synthesis via esterification and its degradation through hydrolysis. Due to a lack of specific computational studies focused solely on this compound, this section draws upon theoretical models and data from analogous systems, such as the esterification of succinic acid with other alcohols and the hydrolysis of similar esters, to elucidate the probable reaction pathways and transition states.

Modeling the Synthesis of this compound: Fischer Esterification

The synthesis of this compound from succinic acid and cyclohexanol (B46403) is a classic example of Fischer esterification. This acid-catalyzed reaction is reversible and involves a series of protonation and nucleophilic substitution steps. mit.edunumberanalytics.commasterorganicchemistry.com Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping out the mechanistic steps for similar esterification reactions. nih.govrsc.org

A detailed computational investigation on the esterification of succinic acid with ethylene (B1197577) glycol, which serves as a strong analogue, reveals two primary mechanistic pathways: a non-self-catalysis stepwise mechanism and a self-catalysis concerted mechanism. These models can be extrapolated to the reaction with cyclohexanol.

Stepwise (Non-Catalyzed and Acid-Catalyzed) Mechanism:

The generally accepted mechanism for acid-catalyzed esterification involves the formation of a tetrahedral intermediate. numberanalytics.commasterorganicchemistry.com DFT calculations on similar systems suggest a multi-step process: nih.govrsc.org

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carboxylic acid's carbonyl oxygens by an acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of cyclohexanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a protonated tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group (from cyclohexanol) to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (H₂O).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.

Deprotonation: The final step is the deprotonation of the ester to yield the neutral this compound and regenerate the acid catalyst.

DFT studies on acid-catalyzed esterification mechanisms propose that the rate-controlling step is the initial protonation of the carboxylic acid's hydroxyl-oxygen, which requires an activation energy (Ea) of approximately 4-10 kcal/mol, leading to the formation of a highly reactive acylium ion intermediate. nih.gov This intermediate then spontaneously reacts with two alcohol molecules to form the product. nih.gov

Self-Catalyzed Concerted Mechanism:

Computational models have also explored pathways where the reactants themselves act as catalysts. In the case of succinic acid and an alcohol, one molecule of the acid can protonate the other, or the alcohol can participate in a proton shuttle. A study on the esterification of succinic acid with ethylene glycol without an external catalyst identified four potential reaction channels, including catalysis by the acid, the alcohol, or water. The geometries of reactants, transition states, and intermediates were optimized at the B3LYP/6-31G** level of theory.

The self-catalysis by a second molecule of succinic acid was found to be the most favorable pathway. This process involves a concerted mechanism where bond formation and breaking occur simultaneously within a cyclic transition state, which helps to stabilize the charge separation.

Modeling the Hydrolysis of this compound

Hydrolysis, the reverse of esterification, is the primary degradation pathway for this compound, breaking it down into succinic acid and cyclohexanol. The mechanism is typically catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

The mechanism for acid-catalyzed hydrolysis mirrors the Fischer esterification pathway in reverse. masterorganicchemistry.com It begins with the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of water, proton transfer, and elimination of cyclohexanol. Computational models like SPARC (SPARC Performs Automated Reasoning in Chemistry) use chemical structure theory to estimate hydrolysis rate constants by calculating the energy difference between the initial state and the transition state. researchgate.netscience.gov

Alkaline (Base-Catalyzed) Hydrolysis:

Base-catalyzed hydrolysis proceeds via a different, irreversible mechanism (BAC2: Base-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a strong nucleophile and attacks the electrophilic carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the cyclohexoxide anion (C₆H₁₁O⁻) as the leaving group.

Proton Transfer: The cyclohexoxide anion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding cyclohexanol and a carboxylate anion. This final, irreversible acid-base reaction drives the equilibrium towards the products.

Transition State Analysis

Transition states are high-energy, transient configurations along the reaction coordinate that represent the energy barrier to a reaction. Computational chemistry allows for the characterization of these fleeting structures.

For the esterification of succinic acid, DFT calculations reveal the geometry of the key transition states. In the self-catalyzed mechanism involving two succinic acid molecules and one ethylene glycol molecule, the transition state features a complex network of hydrogen bonds that facilitate proton transfer, lowering the activation energy.

In the hydrolysis of esters, the transition state for the rate-determining step (nucleophilic attack) is a high-energy tetrahedral species. DFT calculations on the hydrolysis of similar esters have been used to determine the activation energies and geometries of these transition states. acs.orgexo-ricerca.it For instance, studies on the hydrolysis of monophenyl esters of dicarboxylic acids have shown that the activation energy is influenced by the strain energy of the intermediate and the distance between the reacting centers. exo-ricerca.it

The table below presents theoretical activation energies for analogous esterification and hydrolysis reactions, providing an estimate of the energetic barriers involved in this compound transformations.

| Reaction | System Studied | Computational Method | Activation Energy (Ea) (kcal/mol) | Reference |

| Acid-Catalyzed Esterification | General Carboxylic Acid | DFT | 4-10 | nih.gov |

| Intramolecular Esterification (Lactone formation) | 6-hydroxycaproic acid | B3LYP-D4/def2-QZVP | ~52.4 (219 kJ/mol) | acs.orgnih.gov |

| Hydrolysis (Alkylation half-reaction) | (S)-Styrene Oxide in Epoxide Hydrolase | QM/MM | 2.7 | acs.org |

| Hydrolysis (Dissociation of intermediate) | (S)-Styrene Oxide in Epoxide Hydrolase | QM/MM | 18.5 | acs.org |

| Nitrogen Extrusion (Rate-determining step) | Pyrrolidine derivative to Cyclobutane | (U)M06-2X-D3 | 17.7 | acs.org |

This table presents data from analogous systems to approximate the energetics of this compound transformations, as direct computational studies are not available.

The geometries of transition states in these reactions are characterized by elongated bonds being broken and shortened distances for bonds being formed. For example, in the transition state for the nucleophilic attack of an alcohol on a protonated carbonyl, the C-O bond of the incoming alcohol is partially formed, while the C=O double bond of the carbonyl is elongated and carries partial single-bond character. Vibrational frequency calculations are used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Applications and Functionalization of Dicyclohexyl Succinate in Materials Science and Chemical Technology

Dicyclohexyl Succinate (B1194679) as a Monomer in Polymer Chemistry

The use of dicyclohexyl succinate as a direct monomer in large-scale polymer production is not extensively documented in mainstream polymer chemistry literature. However, its structural components—succinic acid and cyclohexanol (B46403)—are relevant to polyester (B1180765) synthesis. Conceptually, this compound could participate in polymerization reactions, primarily through transesterification.

Polycondensation Reactions for Polyester Synthesis

Polyesters are conventionally synthesized through the polycondensation of a dicarboxylic acid or its derivative with a diol. mcgill.ca In this fundamental process, water is eliminated as a byproduct. Common examples include the reaction of succinic acid with diols like 1,4-butanediol (B3395766) to produce poly(butylene succinate) (PBS). google.com

Alternatively, transesterification is a key reaction for polyester synthesis, where a diester monomer reacts with a diol, eliminating an alcohol as a byproduct. rsc.org In this context, this compound could theoretically react with a diol, such as ethylene (B1197577) glycol, to form a polyester, releasing cyclohexanol. For this to be efficient, the reaction would typically require a catalyst and conditions that favor the removal of the cyclohexanol to drive the equilibrium towards the polymer. uva.nl Research on other succinate esters has shown that high molecular weight polyesters can be achieved through melt polycondensation. mdpi.com The synthesis of polyesters from bio-based monomers like itaconic acid, which is structurally similar to succinic acid, has been achieved through melt polycondensation with various diols. researchgate.net

Copolymerization Studies and Material Property Modulation

Copolymerization is a versatile strategy to tailor the properties of polymers. By incorporating different monomers into the polymer chain, characteristics such as crystallinity, thermal stability, and mechanical properties can be precisely modulated. mdpi.com For instance, the incorporation of comonomers into the backbone of poly(lactic acid) (PLA) has been used to control its biodegradability and drug-release profile. researchgate.net

While direct studies on the copolymerization of this compound are scarce, research on analogous compounds provides insight. For example, dicyclohexyl itaconate has been successfully copolymerized with butyl acrylate (B77674) to tailor copolymer composition. researchgate.net The bulky and rigid cyclohexyl groups of this compound, if incorporated into a polyester chain, would be expected to significantly influence the final material's properties. They would likely increase the glass transition temperature (Tg) and impart rigidity to the polymer backbone, a principle that is well-established in polymer science. rsc.org The incorporation of rigid aromatic or cycloaliphatic monomers is a known strategy to enhance the thermal resistance and mechanical strength of polyesters. rsc.orgnih.gov

This compound as a Plasticizer in Polymer Matrices

The most well-documented application of this compound in materials science is as a plasticizer, particularly for poly(vinyl chloride) (PVC). Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between the polymer chains. mcgill.ca Succinate esters are gaining prominence as "green" alternatives to traditional phthalate (B1215562) plasticizers due to their lower toxicity and better biodegradability. uva.nl

Molecular Interactions with Polymer Chains

The effectiveness of a plasticizer is fundamentally governed by its molecular interactions with the host polymer. For this compound in a PVC matrix, these interactions are primarily non-covalent. The key interactions include:

Dipole-Dipole Interactions: The polar ester groups (-COO-) of this compound interact with the polar carbon-chlorine (C-Cl) bonds of the PVC chains. researchgate.net This interaction helps to shield the PVC chains from each other, reducing the strong intermolecular forces that make neat PVC rigid.

Van der Waals Forces: The non-polar cyclohexyl rings and the aliphatic backbone of the succinate moiety interact with the hydrocarbon backbone of the PVC chains through weaker van der Waals forces.

Spectroscopic studies, such as Fourier-transform infrared spectroscopy (FTIR), can provide evidence of these interactions. A shift in the absorption frequency of the plasticizer's carbonyl (C=O) group upon blending with PVC indicates a change in its chemical environment due to interactions with the polymer. researchgate.net Research on succinate-based plasticizers has shown that the polar groups from the succinic acid are crucial for compatibility with PVC, while the alkyl chains increase the free volume within the polymer blend. mcgill.ca The balance between polar and non-polar components in the plasticizer's structure is critical for achieving good compatibility and plasticizing efficiency. mcgill.ca

| Plasticizer Property | Interaction with PVC | Effect on Polymer Matrix |

| Polar Ester Groups | Interact with polar C-Cl bonds in PVC. researchgate.net | Enhances compatibility and dispersibility. |

| Non-Polar Cyclohexyl Rings | van der Waals interactions with PVC backbone. | Increases free volume and chain mobility. mcgill.ca |

This table summarizes the molecular interactions between this compound and PVC chains.

Influence on Polymer Morphology and Microstructure

The introduction of this compound into a polymer matrix like PVC significantly alters its morphology and microstructure, leading to changes in its macroscopic properties. By positioning themselves between polymer chains, plasticizer molecules increase the free volume and facilitate the movement of polymer segments. researchgate.net This leads to a decrease in the glass transition temperature (Tg), which is the hallmark of plasticization. researchgate.net

| Property | Influence of this compound |

| Glass Transition Temperature (Tg) | Significantly lowered. researchgate.net |

| Flexibility and Elongation | Increased. researchgate.net |

| Hardness and Tensile Strength | Decreased. mcgill.ca |

| Plasticizer Migration | Generally low for succinates. uva.nl |

This table outlines the typical influence of this compound on the properties of a polymer matrix like PVC.

Role of this compound in Advanced Lubricant Formulations (academic perspective)

From an academic standpoint, the potential application of this compound in advanced lubricant formulations is an area that remains largely unexplored in published literature. Lubricant formulations are complex mixtures, typically consisting of a base oil and a variety of additives that impart specific properties such as anti-wear, anti-oxidation, and viscosity modification. google.com

Polyesters, in general, are known for their good thermal and oxidative stability and are sometimes used as base oils or additives in synthetic lubricants. ahrinet.org Their polarity can also contribute to good solvency for other additives. google.com Theoretically, the properties of this compound could offer some benefits in a lubricant formulation:

Thermal and Oxidative Stability: The cycloaliphatic rings might confer a degree of thermal and oxidative stability.

Boundary Lubrication: The polar ester groups could potentially adsorb onto metal surfaces, forming a boundary lubricating film that reduces friction and wear under high loads.

However, without specific tribological studies, these remain hypothetical advantages. A search of the academic and patent literature did not yield direct studies evaluating the tribological properties of this compound as a lubricant additive. While some related compounds, such as dicyclohexyl sulfosuccinate (B1259242) salts, have been mentioned in the context of their tribological properties, this does not provide direct evidence for the performance of this compound itself. googleapis.com Similarly, other cyclohexyl-containing molecules are used in lubricants, but they are structurally distinct and serve different functions, such as antioxidants. google.com Therefore, the role of this compound in advanced lubricant formulations is currently not substantiated by scientific research and remains a subject for potential future investigation.

This compound as a Component in Specialty Chemical Syntheses (e.g., intermediates, solvents)

This compound serves as a notable chemical intermediate in the synthesis of more complex molecules. echemi.com As a dicyclohexyl ester of butanedioic acid, its structure, featuring two bulky cyclohexyl groups, imparts specific physical and chemical properties that are leveraged in various synthetic applications. nih.gov Companies specializing in the development of known chemical intermediates through improved process routes list this compound among their products, underscoring its role in custom chemical manufacturing. echemi.com

The family of dicyclohexyl compounds is recognized for its utility in specialty chemical production. chemicalbull.com While compounds like dicyclohexylamine (B1670486) are versatile building blocks and dicyclohexylcarbodiimide (B1669883) (DCC) is a crucial coupling agent in peptide synthesis, this compound finds its niche as a structural component. chemicalbull.comnih.gov Its synthesis is often a target for process optimization. For instance, processes for preparing di-substituted succinates are of industrial interest, highlighting the role of such esters as key intermediates. googleapis.com

In the realm of solvents, dicyclohexyl compounds are known for their high boiling points and thermal stability. chemicalbull.com For example, dicyclohexylmethane (B1201802) is employed as a high-boiling, non-polar solvent for reactions requiring elevated temperatures. chemicalbull.com By extension, this compound, with its substantial molecular weight and non-polar cyclohexyl rings, can function as a specialty solvent or a component in solvent mixtures where low volatility is required. The ester functionalities also provide a degree of polarity, making it suitable for specific solvation requirements in organic synthesis. The esterification to produce such compounds can be carried out using an alcohol catalyzed by an acid at temperatures ranging from 40 to 110 °C. googleapis.com

In some synthetic pathways, succinate esters are used as starting materials for further conversions. For example, the dimerization of ketene (B1206846) silyl (B83357) acetals, promoted by Lewis acids like titanium tetrachloride (TiCl4), can produce alkylidene substituted succinic acid esters. googleapis.com Furthermore, this compound can be a precursor in the synthesis of dihydropyrimidine-testosterone-succinate, where succinic acid is esterified in the presence of 1,3-dicyclohexylcarbodiimide (DCC) as a condensing agent. asianpubs.orgniscpr.res.in This demonstrates the integration of succinate esters into the synthesis of complex, functional molecules.

Table 1: Compounds in Specialty Chemical Synthesis

| Compound Name | CAS Number | Molecular Formula | Role/Function |

|---|---|---|---|

| This compound | 965-40-2 nih.gov | C16H26O4 nih.gov | Chemical Intermediate echemi.com |

| Dicyclohexylamine | 101-83-7 | C12H23N | Synthesis Building Block chemicalbull.com |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 nih.gov | C13H22N2 nih.gov | Peptide Coupling Reagent chemicalbull.comnih.gov |

| Dicyclohexylmethane | 2956-59-4 | C13H24 | High-Boiling Solvent chemicalbull.com |

| Titanium tetrachloride | 7550-45-0 | TiCl4 | Lewis Acid Catalyst googleapis.com |

Surface Chemistry and Adsorption Phenomena Involving this compound

The chemical structure of this compound, combining hydrophobic cyclohexyl rings and polar ester groups, dictates its behavior at interfaces and on surfaces. This duality is central to its role in surface modification and adsorption processes. The principles of its surface activity can be inferred from studies on related succinate esters and dicyclohexyl-containing molecules.

A key area of application is the chemical modification of surfaces to alter properties like hydrophobicity. Esterification is a common method for modifying surfaces rich in hydroxyl groups, such as wood and other lignocellulosic materials. mdpi.com Treatment with cyclic anhydrides, like succinic anhydride (B1165640), results in the formation of succinate esters covalently bonded to the surface. mdpi.comresearchgate.net This process effectively blocks hydrophilic hydroxyl groups, reduces water absorption, and enhances dimensional stability. researchgate.net While this example involves creating a surface-bound succinate rather than adsorbing this compound itself, it demonstrates the fundamental surface chemistry of the succinate functional group. The resulting esterified surface exhibits increased hydrophobicity due to the attached hydrocarbon structures.

The adsorption of molecules from a solution onto a surface is governed by the energetic favorability of the interaction. In the context of corrosion inhibition, oil-soluble inhibitors often function by forming a protective adsorbed film on metal surfaces. sanyo-chemical.co.jp These inhibitors typically possess a polar head group that adsorbs onto the metal and a non-polar tail that extends into the oil phase. sanyo-chemical.co.jp this compound fits this structural motif; its polar ester groups can adsorb onto a metal substrate, while the bulky, non-polar dicyclohexyl groups would form a hydrophobic, protective layer. This layer acts as a barrier, preventing contact with corrosive agents. sanyo-chemical.co.jp

The influence of structurally similar compounds on interfacial phenomena further illustrates potential applications. In studies of oil/water emulsions, surfactants containing dicyclohexyl groups, such as dicyclohexyl sodium sulfosuccinate, are used to modify interfacial tension. nih.gov The adsorption of these molecules at the oil-water interface affects the adhesion of other particles, such as bacteria. nih.gov Specifically, increasing the concentration of such surfactants lowers the oil/water interfacial tension, which in turn increases the free energy of adhesion for bacteria, making it less favorable for them to adhere to the oil droplets. nih.gov This highlights the significant role that dicyclohexyl moieties can play in controlling surface and interfacial properties.

Furthermore, the principles of succinate adsorption are utilized in nanotechnology. For example, dicarboxylic acids like succinic acid can be used to link nanoparticles together. In one study, γ-Fe2O3 nanoparticles were surface-modified with aminopropylsilyl groups, and then succinic acid was used to form amide bonds, creating inter-particle linkages. researchgate.net This demonstrates the utility of the succinate structure's bifunctionality in bridging and organizing materials at the nanoscale.

Table 2: Compounds in Surface Chemistry and Adsorption

| Compound Name | CAS Number | Molecular Formula | Role/Function in Surface Chemistry |

|---|---|---|---|

| This compound | 965-40-2 nih.gov | C16H26O4 nih.gov | Potential Corrosion Inhibitor (Adsorption Film) sanyo-chemical.co.jp |

| Succinic anhydride | 108-30-5 | C4H4O3 | Wood Surface Modification Agent mdpi.comresearchgate.net |

| Dicyclohexyl sodium sulfosuccinate | 23386-52-9 | C16H27NaO7S | Surfactant, Interfacial Tension Modifier nih.gov |

| γ-Fe2O3 (Maghemite) | 1309-37-1 | Fe2O3 | Nanoparticle for Surface Modification researchgate.net |

Environmental Fate and Degradation Pathways of Dicyclohexyl Succinate

Biodegradation of Dicyclohexyl Succinate (B1194679)

Biodegradation is a primary mechanism for the environmental breakdown of organic compounds like Dicyclohexyl succinate. The process is mediated by microorganisms that utilize the compound as a source of carbon and energy. researchgate.net The efficiency of biodegradation is dependent on the compound's structure and various environmental conditions. researchgate.netmdpi.com

While specific studies detailing the microbial degradation of this compound are not extensively documented, the pathway can be inferred based on the well-established metabolism of similar ester compounds. The degradation is expected to be initiated by enzymatic hydrolysis of the ester bonds.

Initial Hydrolysis: The first step in the biodegradation of this compound is the cleavage of its two ester linkages by extracellular enzymes, such as lipases and esterases, secreted by bacteria and fungi. mdpi.comcore.ac.uk This enzymatic hydrolysis releases the constituent molecules: succinic acid and two molecules of cyclohexanol (B46403).

Metabolism of Succinic Acid: Succinic acid is a common metabolic intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) and is readily metabolized by a wide variety of microorganisms. nih.gov It can be further broken down into simpler inorganic compounds like carbon dioxide and water under aerobic conditions. researchgate.netnih.gov

Metabolism of Cyclohexanol: Cyclohexanol, the other initial metabolite, is also known to be biodegradable. Its degradation pathway typically involves oxidation to cyclohexanone, followed by a Baeyer-Villiger monooxygenase-catalyzed ring-opening reaction to form caprolactone (B156226). The caprolactone is then hydrolyzed to 6-hydroxycaproic acid, which can enter central metabolic pathways.

The rate at which this compound biodegrades is influenced by several environmental parameters that affect microbial activity and enzyme efficiency. researchgate.netnih.gov

Temperature: Microbial metabolism and enzyme activity are temperature-dependent. Generally, degradation rates increase with temperature up to an optimal point for the specific microbial consortia involved. mdpi.comgoogle.com

pH: The pH of the soil or water can affect the activity of microbial enzymes. Most microbial degradation occurs under near-neutral pH conditions.

Moisture: Water is essential for microbial activity and facilitates the diffusion of the compound to the microorganisms. google.com

Oxygen Availability: The complete aerobic degradation of this compound and its metabolites requires oxygen. nih.gov In anaerobic environments, the degradation process would be slower and involve different microbial pathways.

Microbial Community: The presence of microbial populations adapted to degrading esters or cyclic alcohols is crucial. acs.org Environments previously exposed to similar compounds may exhibit faster degradation rates due to acclimatized microbial consortia. acs.org

Bioavailability: The compound's low water solubility and high sorption potential can limit its availability to microorganisms, thereby reducing the degradation rate. mdpi.com

Table 1: Factors Influencing Biodegradation of this compound

| Factor | Influence on Biodegradation Rate | References |

| Temperature | Rates generally increase with temperature to an optimum for microbial consortia. | mdpi.comgoogle.com |

| pH | Optimal rates typically occur in near-neutral pH environments. | researchgate.netmdpi.com |

| Moisture/Water | Essential for microbial activity and substrate transport. | google.com |

| Oxygen | Required for efficient aerobic mineralization. | nih.gov |

| Microbial Consortia | Presence of adapted microorganisms is critical for degradation. | acs.org |

| Bioavailability | Low water solubility and high sorption can limit microbial access and slow degradation. | mdpi.com |

Identification of Microbial Degradation Pathways and Metabolites

Photodegradation Mechanisms of this compound

Photodegradation involves the breakdown of a chemical compound by light energy, particularly ultraviolet (UV) radiation from sunlight. While specific experimental studies on the photodegradation of this compound are limited, it is known that certain chemical structures are susceptible to photolysis. For malathion, a pesticide, half-lives in irradiated aqueous solutions were reported to be between 71 and 98 days. epa.gov However, direct data for this compound is not available. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving photosensitizing agents present in the environment.

Hydrolytic Stability of this compound in Aqueous Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. For esters like this compound, this process can be catalyzed by acids or bases. The stability of this compound against hydrolysis is a key factor in its environmental persistence, particularly in aqueous systems.

Research from 1937 noted that the ethyl esters of dicyclohexylsuccinic acids are very difficult to hydrolyze and are only slowly attacked by boiling alcoholic potash, indicating significant steric hindrance from the cyclohexyl groups that protects the ester linkage. rsc.org Modern estimations support this finding, predicting a high stability in neutral environmental conditions. The base-catalyzed hydrolysis rate is estimated to be slow, with predicted half-lives of nearly a decade at a neutral pH of 7 and approximately one year at a slightly alkaline pH of 8. thegoodscentscompany.com

Table 2: Estimated Hydrolytic Half-Life of this compound

| pH | Half-Life at 25°C | Reference |

| 7 | 9.862 years | thegoodscentscompany.com |

| 8 | 0.986 years | thegoodscentscompany.com |

Sorption, Leaching, and Mobility Studies in Environmental Compartments

The mobility of this compound in the environment is largely determined by its tendency to sorb (adsorb or absorb) to soil organic carbon and sediment. This behavior is often predicted using the octanol-water partition coefficient (Log Kow). A high Log Kow value indicates that a compound is hydrophobic and likely to partition from water into organic matrices.

The estimated Log Kow for this compound is 4.94, suggesting it has a strong affinity for organic matter and is not very soluble in water. thegoodscentscompany.com Based on this high Log Kow, this compound is expected to be strongly sorbed by soil and sediment. nih.gov This strong sorption significantly reduces its mobility, meaning it is unlikely to leach into groundwater. pic.int Instead, it will tend to remain in the upper soil layers or accumulate in sediments in aquatic environments, where it will be subject to degradation processes over longer periods.

Table 3: Estimated Physicochemical Properties Related to Environmental Mobility

| Property | Estimated Value | Implication for Mobility | Reference |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.94 | High potential for sorption to soil and sediment; low mobility. | thegoodscentscompany.com |

| Water Solubility | --- | Expected to be low based on high Log Kow. | thegoodscentscompany.com |

| Soil Adsorption Coefficient (Koc) | --- | Expected to be high, indicating immobility in soil. | --- |

Advanced Analytical Methodologies for Dicyclohexyl Succinate Research

Chromatographic Techniques for Dicyclohexyl Succinate (B1194679) Separation and Quantification

Chromatography is a fundamental technique for separating components of a mixture for subsequent identification and quantification. nih.gov For dicyclohexyl succinate, both gas and liquid chromatography, coupled with highly sensitive detectors, are the methods of choice.

Gas chromatography is a powerful technique for the analysis of semi-volatile and non-volatile compounds like this compound. The compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Gas chromatography coupled with mass spectrometry (GC-MS) is particularly effective, providing both high-resolution separation and definitive identification based on the mass-to-charge ratio (m/z) of the fragmented ions. The mass spectrum for this compound shows characteristic peaks that can be used for its identification. For instance, the NIST library data indicates a top m/z peak at 101, with other significant peaks at 119 and 55. nih.gov The selection of the GC column is critical; a non-polar or mid-polar column, such as one with a cross-linked 5%-phenyl/95%-dimethylpolysiloxane stationary phase, is often suitable for analyzing plasticizers and related compounds. researchgate.net Pyrolysis-GC/MS is another advanced technique used for analyzing plastic additives, allowing for the thermal desorption of additives from a polymer matrix before chromatographic separation. ifremer.frmdpi.com

Below is a table summarizing typical GC-MS parameters for the analysis of this compound, based on established methods for similar analytes.

Table 1: Representative GC-MS Parameters for this compound Analysis

| Parameter | Setting/Description |

|---|---|

| GC System | |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (or similar non-polar/mid-polar phase) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0-1.2 mL/min) |

| Injector Type | Split/Splitless |

| Injector Temperature | 280 - 320°C |

| Oven Program | Initial temp: 60-100°C, hold for 1-2 min; Ramp: 10-20°C/min to 300-320°C, hold for 5-10 min |

| MS System | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

| Monitored Ions (m/z) | 101, 119, 55 (for quantification and confirmation) nih.gov |

| Ion Source Temp. | 230°C |

This table presents a generalized set of parameters. Actual conditions must be optimized for the specific instrument and application.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are preferred for analyzing compounds that are thermally labile or have low volatility. These techniques separate compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase.

For this compound and related esters, reversed-phase (RP) chromatography is the most common approach. In this mode, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ijpsr.commdpi.com The addition of a modifier like formic acid to the mobile phase is common to improve peak shape and ensure compatibility with mass spectrometry detection. acs.org UPLC systems, which use smaller particle-sized columns (e.g., <2 µm), offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. acs.org When coupled with tandem mass spectrometry (LC-MS/MS), these methods provide exceptional selectivity and sensitivity for quantifying trace levels of this compound in complex samples. mdpi.comresearchgate.net

The table below outlines typical parameters for an LC-MS/MS method suitable for this compound analysis.

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting/Description |

|---|---|

| LC System (HPLC/UPLC) | |

| Column | Reversed-phase, e.g., Acquity BEH C18 or Kinetex C18 (100-150 mm x 2.1 mm, <2 µm) mdpi.comacs.org |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized gradient from ~5-10% B to 95-100% B over several minutes |

| Column Temperature | 30 - 40°C |

| Injection Volume | 1 - 10 µL |

| MS/MS System | |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z 283.2 |

| Product Ions | Specific fragments resulting from collision-induced dissociation (to be determined experimentally) |

| Collision Gas | Argon |

This table presents a generalized set of parameters. Actual conditions, especially MRM transitions, must be optimized for the specific instrument and analyte.

Gas Chromatography (GC) with Selective Detectors (e.g., GC-MS)

Sample Preparation and Extraction Methods for Complex Matrices

The goal of sample preparation is to extract this compound from the sample matrix (e.g., polymer, food, environmental sample), remove interfering substances, and concentrate the analyte before chromatographic analysis. researchgate.net The choice of method depends on the matrix's complexity and the analyte's physicochemical properties.

For solid samples like plastics or food contact materials, a common approach is solvent extraction . This can involve dissolving the polymer matrix in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by precipitation of the polymer using an anti-solvent such as ethanol (B145695) or methanol. The analyte remains in the liquid supernatant, which can then be analyzed. researchgate.net Alternatively, ultrasonication-assisted extraction using a solvent like acetonitrile can be employed to extract the analyte from the material. who.int

For liquid samples or sample extracts, Solid-Phase Extraction (SPE) is a widely used cleanup technique. scispace.com SPE cartridges with different sorbent chemistries (e.g., C18, Hydrophilic-Lipophilic Balance - HLB) can be used to selectively retain the analyte while matrix interferences are washed away. The retained this compound is then eluted with a small volume of an appropriate organic solvent. mdpi.com A variation of this is dispersive SPE (dSPE) , often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, where the sorbent is added directly to the sample extract. who.int

Liquid-Liquid Extraction (LLE) is another classic technique where the analyte is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like hexane) to isolate it from matrix components.

Table 3: Overview of Sample Preparation Techniques for this compound

| Technique | Matrix Type | Principle |

|---|---|---|

| Solvent Extraction | Solid (e.g., Plastics, Polymers) | Dissolution of the polymer in a solvent (e.g., THF), followed by precipitation with an anti-solvent (e.g., ethanol) to isolate the analyte in the supernatant. researchgate.net |

| Ultrasonication | Solid (e.g., Food Contact Paper) | Use of ultrasonic waves to enhance the extraction of the analyte from a solid matrix into a solvent (e.g., acetonitrile). who.int |

| Solid-Phase Extraction (SPE) | Liquid Samples, Extracts | Analyte is retained on a solid sorbent (e.g., C18, HLB) while interferences are washed away. Analyte is then eluted with a clean solvent. mdpi.comscispace.com |

| Liquid-Liquid Extraction (LLE) | Liquid Samples | Analyte is partitioned between an aqueous phase and an immiscible organic solvent based on its relative solubility. |

Development and Validation of New Analytical Protocols for Research Applications

Developing a new analytical method for this compound requires careful optimization of all chromatographic and sample preparation parameters. Once developed, the method must be rigorously validated to ensure it is reliable, accurate, and fit for its intended purpose. who.intekb.eg Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the Collaborative International Pesticides Analytical Council (CIPAC). ijpsr.comwho.int

The key performance characteristics assessed during validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components). This is often demonstrated by the absence of interfering peaks at the analyte's retention time in blank samples. who.int

Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and the coefficient of determination (R²) should typically be ≥0.99. ekb.eg